molecular formula C3H7IO B1294300 1-Iodo-2-methoxyethane CAS No. 996-21-4

1-Iodo-2-methoxyethane

Cat. No.: B1294300
CAS No.: 996-21-4
M. Wt: 185.99 g/mol
InChI Key: SZCAORBAQHOJQI-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxyethane is an organic compound with the molecular formula C3H7IO. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an iodine atom and a methoxy group, making it a valuable reagent in various chemical reactions .

Biochemical Analysis

Biochemical Properties

1-Iodo-2-methoxyethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of enzyme activity, protein function, and the stability of nucleic acids. For instance, this compound may interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of stable adducts, which can alter the normal function of the biomolecules involved .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may disrupt normal cell signaling by alkylating key signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by modifying DNA and RNA, potentially leading to changes in the transcriptional and translational profiles of the cell. These changes can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in enzyme activity. For instance, the alkylation of cysteine residues in the active site of an enzyme can result in the inhibition of its catalytic function. Additionally, this compound can induce changes in gene expression by forming adducts with DNA, leading to mutations or altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, such as sustained alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal or reversible changes in cellular function. At higher doses, it can induce toxic or adverse effects, such as cellular damage, organ toxicity, and systemic effects. Threshold effects have been observed, where a certain dosage level leads to a significant increase in the severity of the observed effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with cellular components. The compound can also affect metabolic flux by altering the levels of key metabolites, potentially disrupting normal cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. It can accumulate in specific cellular compartments, such as the endoplasmic reticulum, where it may interact with enzymes involved in detoxification processes. The distribution of this compound within tissues can influence its overall biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its activity and function, potentially leading to localized effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxyethane can be synthesized through the reaction of 2-methoxyethanol with iodine and a phosphorus-based catalyst. The reaction typically proceeds as follows:

    Reactants: 2-methoxyethanol, iodine, and red phosphorus.

    Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

    Procedure: 2-methoxyethanol is mixed with iodine and red phosphorus, and the mixture is heated under reflux. The reaction proceeds with the formation of this compound and phosphoric acid as a byproduct.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

1-Iodo-2-methoxyethane undergoes various types of chemical reactions, including:

Substitution Reactions:

    Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines. For example, reacting with sodium hydroxide yields 2-methoxyethanol.

    Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.

Elimination Reactions:

    Dehydrohalogenation: When treated with a strong base like potassium tert-butoxide, this compound can undergo elimination to form 2-methoxyethene.

    Conditions: High temperatures and strong bases are required for this reaction.

Oxidation Reactions:

Scientific Research Applications

1-Iodo-2-methoxyethane has several applications in scientific research, including:

Chemistry:

    Intermediate in Organic Synthesis: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Reagent in Cross-Coupling Reactions: Employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Biology and Medicine:

    Radiolabeling: Utilized in the preparation of radiolabeled compounds for imaging and diagnostic purposes.

    Drug Development: Serves as a building block in the synthesis of potential drug candidates.

Industry:

Comparison with Similar Compounds

1-Iodo-2-methoxyethane can be compared with other similar compounds such as:

This compound stands out due to its balanced reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

1-iodo-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7IO/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCAORBAQHOJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912612
Record name 1-Iodo-2-methoxyethane
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Molecular Weight

185.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

996-21-4, 4296-15-5
Record name 2-Propanol, 1-iodo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1-iodo-2-methoxy-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004296155
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Record name 4296-15-5
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Record name 1-Iodo-2-methoxyethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-methoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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